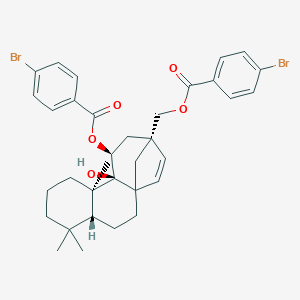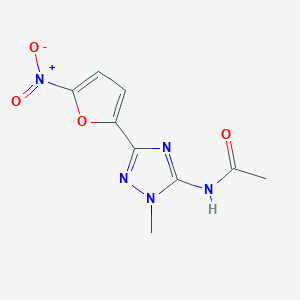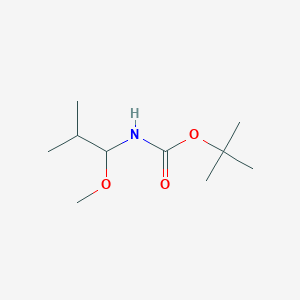
Carbamic acid, (1-methoxy-2-methylpropyl)-, 1,1-dimethylethyl ester (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (1-methoxy-2-methylpropyl)-, 1,1-dimethylethyl ester (9CI), commonly known as tert-butyl (1-methoxy-2-methylpropyl) carbamate, is a chemical compound with the molecular formula C10H21NO3. It is a colorless liquid with a faint odor and is widely used in scientific research applications due to its unique properties.
Mechanism of Action
Carbamic acid, (1-methoxy-2-methylpropyl)-, 1,1-dimethylethyl ester (Carbamic acid, (1-methoxy-2-methylpropyl)-, 1,1-dimethylethyl ester (9CI)) acts as a carbamate ester, which is a class of compounds that are known to inhibit enzymes by forming a covalent bond with the active site of the enzyme. The mechanism of action of carbamic acid, (1-methoxy-2-methylpropyl)-, 1,1-dimethylethyl ester (Carbamic acid, (1-methoxy-2-methylpropyl)-, 1,1-dimethylethyl ester (9CI)) is not fully understood, but it is believed to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
Carbamic acid, (1-methoxy-2-methylpropyl)-, 1,1-dimethylethyl ester (Carbamic acid, (1-methoxy-2-methylpropyl)-, 1,1-dimethylethyl ester (9CI)) has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the activity of acetylcholinesterase, which can lead to an increase in acetylcholine levels in the synapse. This increase in acetylcholine levels can lead to an increase in muscle contraction and can cause a variety of symptoms, including muscle spasms, convulsions, and respiratory failure.
Advantages and Limitations for Lab Experiments
Carbamic acid, (1-methoxy-2-methylpropyl)-, 1,1-dimethylethyl ester (Carbamic acid, (1-methoxy-2-methylpropyl)-, 1,1-dimethylethyl ester (9CI)) has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also highly reactive and can be used to introduce the tert-butyl carbamate protecting group into a molecule. However, it has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for the use of carbamic acid, (1-methoxy-2-methylpropyl)-, 1,1-dimethylethyl ester (Carbamic acid, (1-methoxy-2-methylpropyl)-, 1,1-dimethylethyl ester (9CI)) in scientific research. One potential direction is the development of new methods for the synthesis of carbamate esters, which could lead to the development of new pharmaceuticals and other organic compounds. Another potential direction is the use of carbamic acid, (1-methoxy-2-methylpropyl)-, 1,1-dimethylethyl ester (Carbamic acid, (1-methoxy-2-methylpropyl)-, 1,1-dimethylethyl ester (9CI)) as a tool for the study of enzyme inhibition and the development of new enzyme inhibitors. Finally, there is potential for the use of carbamic acid, (1-methoxy-2-methylpropyl)-, 1,1-dimethylethyl ester (Carbamic acid, (1-methoxy-2-methylpropyl)-, 1,1-dimethylethyl ester (9CI)) in the development of new pesticides and insecticides, as it has been shown to have insecticidal properties.
Synthesis Methods
The synthesis of carbamic acid, (1-methoxy-2-methylpropyl)-, 1,1-dimethylethyl ester (Carbamic acid, (1-methoxy-2-methylpropyl)-, 1,1-dimethylethyl ester (9CI)) involves the reaction of tert-butyl chloroformate with 1-methoxy-2-methylpropylamine. The reaction takes place in the presence of a base, such as triethylamine or pyridine, and the product is obtained by distillation. The yield of the product is typically high, and the purity can be improved through recrystallization.
Scientific Research Applications
Carbamic acid, (1-methoxy-2-methylpropyl)-, 1,1-dimethylethyl ester (Carbamic acid, (1-methoxy-2-methylpropyl)-, 1,1-dimethylethyl ester (9CI)) is widely used in scientific research applications due to its unique properties. It is commonly used as a reagent in organic synthesis to introduce the tert-butyl carbamate protecting group into a molecule. This protecting group can be removed under mild conditions, making it a useful tool in the synthesis of pharmaceuticals and other organic compounds.
properties
CAS RN |
131971-63-6 |
|---|---|
Product Name |
Carbamic acid, (1-methoxy-2-methylpropyl)-, 1,1-dimethylethyl ester (9CI) |
Molecular Formula |
C10H21NO3 |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
tert-butyl N-(1-methoxy-2-methylpropyl)carbamate |
InChI |
InChI=1S/C10H21NO3/c1-7(2)8(13-6)11-9(12)14-10(3,4)5/h7-8H,1-6H3,(H,11,12) |
InChI Key |
IPODTHWZYLGQBE-UHFFFAOYSA-N |
SMILES |
CC(C)C(NC(=O)OC(C)(C)C)OC |
Canonical SMILES |
CC(C)C(NC(=O)OC(C)(C)C)OC |
synonyms |
Carbamic acid, (1-methoxy-2-methylpropyl)-, 1,1-dimethylethyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2,3-diacetyloxy-5-[4,5-diacetyloxy-6-(2-hydroxyethylcarbamoyl)-2-[[11-(2-hydroxyethylcarbamoyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]oxan-3-yl]oxy-6-(2-hydroxyethylcarbamoyl)oxan-4-yl] acetate](/img/structure/B156372.png)
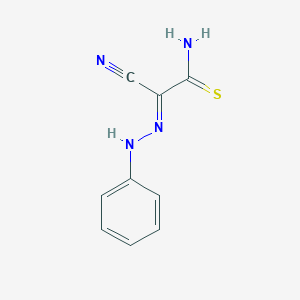
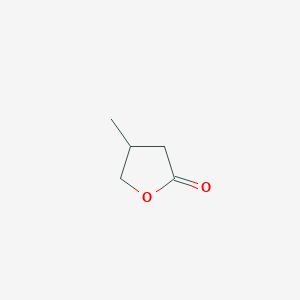
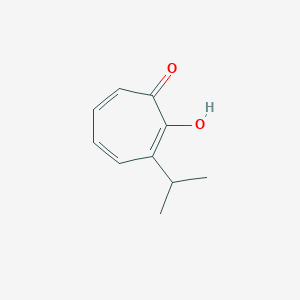
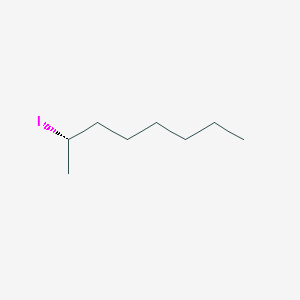


![1-(4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone](/img/structure/B156385.png)

